Cas no 2287273-19-0 ((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine is a structurally unique amine derivative featuring a rigid bicyclo[1.1.1]pentane core and a cyclopropyl substituent. This compound is of interest in medicinal chemistry and drug discovery due to its constrained geometry, which can enhance binding selectivity and metabolic stability. The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for tert-butyl or phenyl groups, offering improved physicochemical properties. The cyclopropyl moiety further contributes to steric and electronic modulation, making it valuable for probing structure-activity relationships. Its synthetic versatility enables applications in fragment-based design and lead optimization. The compound is typically handled under inert conditions due to potential reactivity of the amine functional group.
(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine structure
2287273-19-0 structure
商品名:(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine
CAS番号:2287273-19-0
MF:C9H15N
メガワット:137.222102403641
CID:6338425
PubChem ID:137944026

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine 化学的及び物理的性質

名前と識別子

    • {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
    • 2287273-19-0
    • EN300-6760416
    • (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine
    • インチ: 1S/C9H15N/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6,10H2
    • InChIKey: JGKLLFLISYZHEG-UHFFFAOYSA-N
    • ほほえんだ: NCC12CC(C3CC3)(C1)C2

計算された属性

  • せいみつぶんしりょう: 137.120449483g/mol
  • どういたいしつりょう: 137.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 26Ų

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760416-0.05g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
0.05g
$2602.0 2023-05-30
Enamine
EN300-6760416-0.1g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
0.1g
$2725.0 2023-05-30
Enamine
EN300-6760416-10.0g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
10g
$13314.0 2023-05-30
Enamine
EN300-6760416-0.25g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
0.25g
$2849.0 2023-05-30
Enamine
EN300-6760416-1.0g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
1g
$3097.0 2023-05-30
Enamine
EN300-6760416-2.5g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
2.5g
$6069.0 2023-05-30
Enamine
EN300-6760416-5.0g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
5g
$8979.0 2023-05-30
Enamine
EN300-6760416-0.5g
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanamine
2287273-19-0
0.5g
$2972.0 2023-05-30

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine 関連文献

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamineに関する追加情報

Introduction to (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine (CAS No: 2287273-19-0)

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine, with the CAS number 2287273-19-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique bicyclic structure and cyclopropyl substituent, has garnered attention for its potential applications in the development of novel therapeutic agents.

The chemical structure of this compound consists of a bicyclo[1.1.1]pentane core, which is a highly strained three-membered ring system attached to a five-membered bicyclic framework. This structural motif imparts distinctive electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery. The presence of the cyclopropyl group further enhances the compound's complexity and reactivity, offering multiple avenues for chemical modification and functionalization.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural features. The bicyclo[1.1.1]pentane scaffold has been identified as a promising platform for designing molecules with potential biological activity. For instance, studies have shown that derivatives of this scaffold exhibit various pharmacological effects, including analgesic, anti-inflammatory, and central nervous system (CNS) activities.

One of the key advantages of (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine is its versatility in chemical synthesis. The strained ring system provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has enabled researchers to develop a range of derivatives with enhanced potency and selectivity.

Recent research has highlighted the potential of this compound as a lead candidate for further development in drug discovery programs. Studies have demonstrated its ability to interact with specific biological targets, suggesting its utility in treating various diseases. For example, preliminary investigations have shown that derivatives of (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways.

The synthesis of (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine involves multi-step organic transformations that highlight the compound's synthetic challenge and elegance. The construction of the bicyclo[1.1.1]pentane core requires careful manipulation of reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and stereocontrolled methodologies, have been employed to construct this complex framework.

The cyclopropyl group in this compound plays a crucial role in determining its pharmacological profile. Cyclopropane moieties are known to enhance metabolic stability and improve oral bioavailability, making them desirable features in drug candidates. Additionally, the strain present in the bicyclic system can be exploited to design molecules with unique binding interactions with biological targets.

In conclusion, (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine (CAS No: 2287273-19-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents. Further exploration of its pharmacological properties and derivatives will undoubtedly contribute to advancements in drug discovery and development.

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